molecular formula C17H20N8 B12238108 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12238108
M. Wt: 336.4 g/mol
InChI Key: HFCZPSXTLPUPNV-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and acetonitrile, with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve moderate temperatures (25-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine lies in its combination of three distinct heterocyclic rings, which confer unique chemical properties and potential biological activities. This structural complexity makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C17H20N8/c1-13-10-14(2)25(22-13)16-11-15(20-12-21-16)23-6-8-24(9-7-23)17-18-4-3-5-19-17/h3-5,10-12H,6-9H2,1-2H3

InChI Key

HFCZPSXTLPUPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC=N4)C

Origin of Product

United States

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